3-(4-Dimethylaminobenzylidene)anabaseine, a derivative of anabaseine, is a compound of significant interest in pharmacology due to its interaction with nicotinic acetylcholine receptors. Anabaseine itself is a natural alkaloid found in certain marine organisms, particularly nemerteans, and is known for its neuroactive properties. This compound has been studied for its potential cognitive-enhancing effects and its role as a nicotinic receptor agonist.
Anabaseine was initially isolated from marine organisms, specifically from nemertean worms. The extraction process typically involves the use of solvents like ethanol and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the active compounds . The synthesis of 3-(4-Dimethylaminobenzylidene)anabaseine has been explored in various studies, focusing on its pharmacological applications and structural characteristics.
3-(4-Dimethylaminobenzylidene)anabaseine is classified as a synthetic derivative of anabaseine. It belongs to the class of compounds known as nicotinic acetylcholine receptor ligands, specifically targeting the α7 subtype of these receptors. This classification is crucial for understanding its mechanism of action and potential therapeutic uses.
The synthesis of 3-(4-Dimethylaminobenzylidene)anabaseine involves several key steps:
The reaction mechanism primarily involves the formation of an imine bond between the amine group of anabaseine and the aldehyde group of dimethylaminobenzaldehyde. This step is crucial as it defines the structure and functionality of the final product. The yield and purity of the synthesized compound are often analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity .
The molecular structure of 3-(4-Dimethylaminobenzylidene)anabaseine can be represented as follows:
The structure features a benzylidene moiety linked to an anabaseine core, with a dimethylamino group contributing to its pharmacological properties.
3-(4-Dimethylaminobenzylidene)anabaseine undergoes various chemical reactions relevant to its pharmacological activity:
Studies have demonstrated that 3-(4-Dimethylaminobenzylidene)anabaseine can enhance binding affinity to nicotinic receptors under certain pH conditions, suggesting that its activity is pH-dependent and influenced by ionization states .
The mechanism of action for 3-(4-Dimethylaminobenzylidene)anabaseine primarily involves:
Experimental data indicate that this compound can significantly enhance cognitive functions in animal models by modulating cholinergic signaling pathways . Its ability to displace radiolabeled ligands from receptor sites further supports its role as an active ligand.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to assess thermal stability .
3-(4-Dimethylaminobenzylidene)anabaseine has several notable applications in scientific research:
3-(4-Dimethylaminobenzylidene)anabaseine, systematically named as (E)-3-[(4-(dimethylamino)phenyl)methylidene]-1,2,3,4,5,6-hexahydro-[2,3'-bipyridine], possesses the molecular formula C₁₉H₂₁N₃O. Its dihydrochloride salt form (common pharmacological preparation) has the formula C₁₉H₂₁N₃O·2HCl and a molecular weight of 344.8 g/mol [7]. The core structure integrates an anabaseine moiety (bicyclic tetrahydropyridine-pyridine) linked via an azomethine bond (–CH=N–) to a 4-dimethylaminophenyl ring. This conjugated system is fundamental to its receptor recognition properties [3] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Systematic Name | (E)-3-[(4-(Dimethylamino)phenyl)methylidene]-1,2,3,4,5,6-hexahydro-[2,3'-bipyridine] |
Common Synonyms | DMXBA, GTS-21, 3-(4-DMAB)-anabaseine |
Molecular Formula (Base) | C₁₉H₂₁N₃O |
Molecular Weight (Base) | 307.39 g/mol |
Salt Form | Dihydrochloride (C₁₉H₂₁N₃O·2HCl) |
Molecular Weight (Salt) | 344.80 g/mol [7] |
CAS Registry Number | 156223-05-1 (dihydrochloride) [7] |
The molecule exhibits complex equilibrium behavior due to its iminium-enaminone functionality:
At physiological pH (7.4), these forms coexist in dynamic equilibrium. Computational and NMR studies indicate ~40-50% cyclic iminium (I+), ~40-50% ammonium-ketone (AK+), and <10% neutral imine (I). Pharmacological evidence confirms only the cyclic iminium (I+) form acts as a potent α7 nAChR agonist [2] [3] [5].
NMR Spectroscopy:¹H-NMR (CDCl₃/DMSO-d₆) displays characteristic signals:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows the protonated molecular ion [M+H]⁺ at m/z 308.2 for C₁₉H₂₂N₃O⁺. Major fragments include m/z 121.1 (dimethylaminophenyl fragment) and m/z 187.1 (anabaseine-iminium ion) [7].
UV-Vis Spectroscopy:The extended π-system yields strong absorption at λmax 342 nm (ε > 15,000 M⁻¹cm⁻¹) in methanol, attributed to the conjugated iminium-benzylidene chromophore. A secondary peak at 265 nm arises from pyridyl π→π* transitions [4] [7].
X-ray diffraction data for DMXBA remains unreported in the literature. However, structural analogs (e.g., anabaseine derivatives with cinnamylidene substituents) crystallize in monoclinic systems with space group P2₁/c. These structures confirm the (E)-configuration about the benzylidene double bond and near-planar orientation of the pyridyl, tetrahydropyrimidinium, and aryl rings—critical for nicotinic receptor binding. The cationic nitrogen resides ~4.7 Å from the benzylidene centroid, matching α7 nAChR pharmacophore distances [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: